Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate is a synthetic organic compound that belongs to the class of fluoro-organic compounds It is characterized by the presence of a fluorine atom, a cyclohexyl ring, and two oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and 3-fluorocyclohexanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and oxo groups allows it to participate in various biochemical reactions. The compound may act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes.
Comparison with Similar Compounds
Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with similar structural features but different pharmacological properties.
2-Oxo-PCE: Another dissociative anesthetic with a similar cyclohexyl structure but lacking the ethyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13FO4 |
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Molecular Weight |
216.21 g/mol |
IUPAC Name |
ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate |
InChI |
InChI=1S/C10H13FO4/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h6-7H,2-5H2,1H3 |
InChI Key |
LQGRBOSKDDYCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCC(C1=O)F |
Origin of Product |
United States |
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